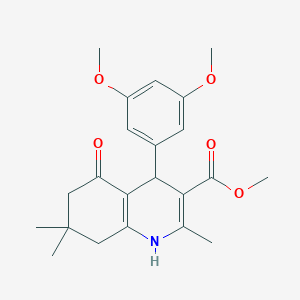![molecular formula C26H28N2O5 B11988202 3-[6-hexyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid](/img/structure/B11988202.png)
3-[6-hexyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(6-Hexyl-7-Hydroxy-3-(1-Methyl-1H-Benzimidazol-2-yl)-4-Oxo-4H-Chromen-2-yl)Propanoic Acid is a complex organic compound with the molecular formula C26H28N2O5 and a molecular weight of 448.523 g/mol . This compound is notable for its unique structure, which includes a benzimidazole moiety and a chromenone core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(6-Hexyl-7-Hydroxy-3-(1-Methyl-1H-Benzimidazol-2-yl)-4-Oxo-4H-Chromen-2-yl)Propanoic Acid typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the benzimidazole group. The final step involves the addition of the hexyl chain and the propanoic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3(6-Hexyl-7-Hydroxy-3-(1-Methyl-1H-Benzimidazol-2-yl)-4-Oxo-4H-Chromen-2-yl)Propanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol .
Applications De Recherche Scientifique
3(6-Hexyl-7-Hydroxy-3-(1-Methyl-1H-Benzimidazol-2-yl)-4-Oxo-4H-Chromen-2-yl)Propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3(6-Hexyl-7-Hydroxy-3-(1-Methyl-1H-Benzimidazol-2-yl)-4-Oxo-4H-Chromen-2-yl)Propanoic Acid involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to the modulation of biological processes. The chromenone core may also contribute to its biological activity by interacting with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hexyl-7-Hydroxy-3-(1-Phenyl-1H-Pyrazol-4-yl)-2-(Trifluoromethyl)-4H-Chromen-4-One
- 3-(2-(4-Fluorophenyl)-1H-Indol-3-yl)Propanoic Acid
Uniqueness
What sets 3(6-Hexyl-7-Hydroxy-3-(1-Methyl-1H-Benzimidazol-2-yl)-4-Oxo-4H-Chromen-2-yl)Propanoic Acid apart from similar compounds is its unique combination of a benzimidazole moiety and a chromenone core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C26H28N2O5 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
3-[6-hexyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid |
InChI |
InChI=1S/C26H28N2O5/c1-3-4-5-6-9-16-14-17-22(15-20(16)29)33-21(12-13-23(30)31)24(25(17)32)26-27-18-10-7-8-11-19(18)28(26)2/h7-8,10-11,14-15,29H,3-6,9,12-13H2,1-2H3,(H,30,31) |
Clé InChI |
OGSFNZBRHXKTDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11988123.png)
![6-Amino-1-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11988132.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11988133.png)
![5'-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11988138.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11988141.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11988148.png)

![3-(2-methoxy-1-naphthyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988164.png)

![9-Bromo-2-(4-fluorophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B11988171.png)
![8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988172.png)


![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11988184.png)
